molecular formula C10H17NO B8139544 (R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine

(R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine

Cat. No.: B8139544
M. Wt: 167.25 g/mol
InChI Key: CLVKAYCRRLIBPY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine is an organic compound with the molecular formula C10H17NO It is a chiral amine with a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfurfural and a suitable amine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.

    Reduction: The intermediate is then subjected to reduction conditions to form the desired amine. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain ®-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

®-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is utilized in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The furan ring may participate in π-π interactions with aromatic residues in proteins, affecting their activity. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Methylfuran-2-yl)propan-1-amine: A structurally similar compound with a different substitution pattern.

    2-Acetyl-5-methylfuran: A derivative of furan with different functional groups.

Uniqueness

®-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl group at the 2-position enhances its steric and electronic characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-7-5-6-8(12-7)9(11)10(2,3)4/h5-6,9H,11H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVKAYCRRLIBPY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H](C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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